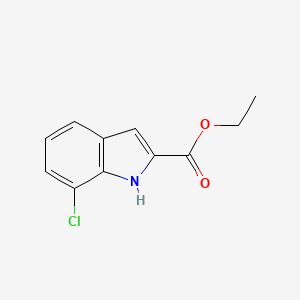

ethyl 7-chloro-1H-indole-2-carboxylate

概要

説明

Ethyl 7-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals .

作用機序

Target of Action

Ethyl 7-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets include the CRTH2 receptor , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptor , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, as an IDO inhibitor, it can prevent the breakdown of tryptophan into kynurenine, thereby modulating the immune response . As a CRTH2 antagonist, it can inhibit the actions of prostaglandin D2, reducing inflammation .

Biochemical Pathways

The compound’s action affects several biochemical pathways. For example, by inhibiting IDO, it can alter the kynurenine pathway, which is involved in immune regulation . By antagonizing the CRTH2 receptor, it can influence the prostaglandin D2 pathway, which plays a role in inflammation .

Pharmacokinetics

Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature .

Result of Action

The compound’s action can lead to various molecular and cellular effects. For example, by inhibiting IDO, it can increase tryptophan levels and decrease kynurenine levels, potentially enhancing immune responses . By antagonizing the CRTH2 receptor, it can reduce inflammation .

生化学分析

Biochemical Properties

Indole derivatives, such as ethyl 7-chloro-1H-indole-2-carboxylate, interact with multiple receptors, enzymes, and other biomolecules These interactions are vital for their biological activity

Cellular Effects

Indole derivatives have shown various effects on cells, including cancer cells and microbes this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

The synthesis of ethyl 7-chloro-1H-indole-2-carboxylate typically involves the esterification of indole derivatives. One common method is the reaction of indole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Ethyl 7-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

科学的研究の応用

Ethyl 7-chloro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: This compound is explored for its potential therapeutic applications due to its ability to interact with various biological targets.

Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals.

類似化合物との比較

Ethyl 7-chloro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl indole-2-carboxylate: Similar in structure but lacks the chloro substituent, which may affect its biological activity.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.

Each of these compounds has unique properties and applications, highlighting the versatility of indole derivatives in scientific research and industry.

生物活性

Ethyl 7-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10ClN O2 and a molecular weight of approximately 223.65 g/mol. The chloro substituent at the 7-position of the indole ring significantly influences its chemical properties and biological activity.

Target Interactions

The compound interacts with several biological targets, including:

- Indoleamine 2,3-dioxygenase (IDO) : An enzyme involved in tryptophan metabolism that modulates immune responses.

- Cannabinoid CB1 receptor : Plays a role in various physiological processes, including appetite and pain sensation.

- CRTH2 receptor : Involved in the regulation of inflammatory responses.

These interactions suggest that this compound may have immunomodulatory effects, potentially enhancing immune responses by inhibiting IDO activity, which prevents the breakdown of tryptophan into kynurenine.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

- Inhibition of Cancer Cell Proliferation : The compound has been reported to inhibit the growth of various cancer cell lines, including human leukemia cells and solid tumors such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to standard chemotherapeutics.

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been tested against several bacterial strains, exhibiting significant inhibitory effects:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results suggest its potential as a therapeutic agent against infections.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that this compound likely possesses favorable bioavailability due to its aromatic structure, which enhances absorption and distribution within biological systems. Its interactions with various receptors may lead to diverse pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- Anticancer Efficacy : A study evaluated its effects on MCF-7 cells, revealing early apoptosis through AO/EB staining methods, indicating that it induces programmed cell death in cancer cells .

- Immunomodulatory Effects : Research demonstrated that by inhibiting IDO, this compound can increase tryptophan levels while decreasing kynurenine levels, potentially enhancing immune responses .

- Antimicrobial Activity : A comparative study showed that this compound outperformed traditional antibiotics against certain bacterial strains, suggesting its utility in treating resistant infections .

特性

IUPAC Name |

ethyl 7-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDPSWAIDXFYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。